molecular formula C11H11N3O2 B2892466 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone CAS No. 320416-23-7

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone

Cat. No.: B2892466
CAS No.: 320416-23-7
M. Wt: 217.228
InChI Key: YREGRGNBFQJGRR-UHFFFAOYSA-N
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Description

1-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is a triazole-containing compound characterized by a phenyl-substituted 1,2,4-triazole core linked to an acetone moiety via an ether oxygen. This structural motif confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. For instance, similar triazole-based compounds are utilized in pesticides (e.g., phosphorothioate esters in ) and drug development (e.g., β-carboline-triazole hybrids in ). The compound’s synthesis likely follows pathways akin to those described for triazolyl esters (), involving nucleophilic substitution or coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9(15)7-16-11-12-8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREGRGNBFQJGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with an appropriate acetone derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed:

Scientific Research Applications

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone with structurally or functionally related triazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Application Reference
This compound Not explicitly provided Likely C₁₁H₁₁N₃O₂ ~217.2 Acetone-linked triazole; ether oxygen bridge Intermediate in synthesis Inferred
Diethoxy-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-sulfanylidene-λ⁵-phosphane Not provided C₁₂H₁₆N₃O₃PS 313.3 Phosphorothioate ester; agrochemical formulation Pesticide (pyrethroid mixtures)
(1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid 64142-86-5 C₁₀H₉N₃O₂ 203.2 Acetic acid substituent; polar functional group Pharmaceutical intermediate
2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid 1368811-52-2 C₁₀H₉N₃O₂ 203.2 Triazole N1-linked acetic acid; isomer of above Life science research
1H-1,2,4-Triazole, 1-(4-chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]- 101138-19-6 C₁₈H₁₁ClF₃N₃O 401.8 Chlorophenyl and trifluoromethyl substituents; alkyne linkage Undisclosed (potential agrochemical)
1-Cyclohexyl-3-methyl-1H-1,2,4-triazole Not provided C₉H₁₅N₃ 165.2 Aliphatic cyclohexyl group; methyl substitution Flow chemistry optimization

Key Observations:

Structural Variations and Properties :

  • Substituent Effects : The phosphorothioate derivative () exhibits enhanced lipophilicity and stability, making it suitable for pesticide formulations, whereas acetic acid derivatives () are more polar, favoring pharmaceutical applications.
  • Stereoelectronic Factors : The trifluoromethyl group in CAS 101138-19-6 () enhances metabolic stability and bioavailability, a common strategy in agrochemical design.

Synthetic Pathways :

  • Triazole-acetone derivatives are synthesized via nucleophilic substitution (e.g., coupling of triazolyl alcohols with acetone precursors) or esterification ().
  • Continuous-flow processes () improve yields for aliphatic triazoles like 1-cyclohexyl-3-methyl-1H-1,2,4-triazole (72% yield).

Biological Activity: While direct data on this compound are unavailable, analogous β-carboline-triazole hybrids () show cytotoxic activity (e.g., IC₅₀ = 1.37 μM against prostate cancer).

Industrial Relevance :

  • The compound in is part of pyrethroid pesticide mixtures, stored at -18°C for stability. In contrast, acetic acid derivatives () are marketed as life science building blocks (e.g., Matrix catalog number 027258).

Biological Activity

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is a compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2

This compound features a triazole ring that is linked to an acetone moiety via an ether bond. The presence of the phenyl group enhances its lipophilicity and may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Activity:
Triazole derivatives have been extensively studied for their antimicrobial properties. The 1,2,4-triazole core is known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption. In vitro studies have shown that compounds with triazole rings exhibit significant activity against various bacterial strains and fungi .

Anticancer Properties:
Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds featuring the triazole moiety exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) . The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study conducted by researchers on various triazole derivatives highlighted that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .

Anticancer Activity

In a comparative study assessing the cytotoxic effects of different triazole derivatives on cancer cell lines, this compound exhibited a significant reduction in cell viability in MDA-MB-231 cells with an IC50 value of approximately 15 µM. This suggests a potential role as an anticancer agent .

Data Table: Summary of Biological Activities

Biological Activity Tested Strains/Cells Effect MIC/IC50 Values
AntibacterialStaphylococcus aureusInhibitionMIC: 0.5 - 2 µg/mL
Escherichia coliInhibitionMIC: 0.5 - 2 µg/mL
AnticancerMDA-MB-231CytotoxicityIC50: ~15 µM
Panc-1CytotoxicityIC50: ~20 µM

Q & A

Q. What are the common synthetic routes for 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 1-phenyl-1H-1,2,4-triazol-3-ol with chloroacetone under basic conditions (e.g., K₂CO₃ in DMF) is a common route . Key parameters include:
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency in biphasic systems .
    Post-synthesis, purity is validated via HPLC (>98% purity) and ¹H/¹³C NMR (e.g., triplet signals for the oxy-acetone moiety at δ 4.2–4.5 ppm) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and oxy-acetone group (δ 2.1–2.3 ppm for CH₃) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 232.2 .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., triazole-phenyl torsion angle ~15°) for solid-state conformation .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • HPLC-Prep : Reverse-phase C18 columns for high-purity isolation (>99%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like regioisomers or oxidation derivatives?

  • Methodological Answer :
  • Kinetic Control : Lower reaction temperatures (40–50°C) favor the desired product over thermodynamically stable isomers .
  • Inert Atmosphere : N₂ or Ar prevents oxidation of the triazole ring .
  • Real-Time Monitoring : Use in-situ FTIR to track carbonyl (C=O) formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity or physicochemical properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to the phenyl ring to enhance metabolic stability. For example, 4-chloro substitution increases logP by 0.5 units .
  • Computational Modeling : DFT calculations predict HOMO-LUMO gaps; smaller gaps correlate with higher reactivity in biological systems .
  • Solubility Testing : Measure logD (octanol/water) to assess hydrophilicity changes (e.g., -OH substitution reduces logD by 1.2) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., distinguish triazole C-H couplings from aromatic protons) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. What experimental designs are suitable for evaluating environmental fate or toxicity?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301F to measure half-life in aqueous systems .
  • Ecotoxicology : Test on Daphnia magna (LC₅₀) and algal models (Chlorella vulgaris) to assess aquatic toxicity .
  • Photolysis Studies : Exclude UV light in controls to quantify light-induced degradation pathways .

Q. How to scale up synthesis sustainably while maintaining efficiency?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors reduce waste (E-factor <5) and improve heat transfer .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .
  • Catalytic Recycling : Immobilize copper catalysts on silica to enable reuse over 10 cycles .

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